molecular formula C33H29N3O4S B408455 4-(3-{[(5Z)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL ACETATE

4-(3-{[(5Z)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL ACETATE

Cat. No.: B408455
M. Wt: 563.7g/mol
InChI Key: ZHYGTHYGQNAJNX-FSGOGVSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{[(5Z)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL ACETATE is a complex organic compound with a unique structure that includes multiple aromatic rings, a pyrrolidine ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(5Z)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the thioxo group and the phenyl rings. The final steps involve the formation of the pyrrolidine ring and the acetylation of the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions that can be performed in large reactors.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(5Z)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.

    Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent for the treatment of diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(3-{[(5Z)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL ACETATE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering the structure of biological molecules. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-{[(5Z)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL ACETATE include other pyrimidine derivatives, thioxotetrahydropyrimidines, and pyrrolidine-containing compounds.

Uniqueness

What sets this compound apart is its combination of structural features, including the presence of multiple aromatic rings, a thioxotetrahydropyrimidine core, and an acetate group. This unique structure could confer specific properties that make it valuable for certain applications, such as increased stability, specific binding affinities, or unique reactivity.

Properties

Molecular Formula

C33H29N3O4S

Molecular Weight

563.7g/mol

IUPAC Name

[4-[3-[(Z)-[1-(3,4-dimethylphenyl)-4,6-dioxo-3-phenyl-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]phenyl] acetate

InChI

InChI=1S/C33H29N3O4S/c1-20-11-12-28(17-21(20)2)36-32(39)30(31(38)35(33(36)41)26-9-7-6-8-10-26)19-25-18-22(3)34(23(25)4)27-13-15-29(16-14-27)40-24(5)37/h6-19H,1-5H3/b30-19-

InChI Key

ZHYGTHYGQNAJNX-FSGOGVSDSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)OC(=O)C)C)C(=O)N(C2=S)C5=CC=CC=C5)C

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=C(C=C4)OC(=O)C)C)/C(=O)N(C2=S)C5=CC=CC=C5)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)OC(=O)C)C)C(=O)N(C2=S)C5=CC=CC=C5)C

Origin of Product

United States

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